2-[1-(2-ethoxyethyl)-1H-pyrazol-4-yl]ethan-1-amine
Description
2-[1-(2-Ethoxyethyl)-1H-pyrazol-4-yl]ethan-1-amine is a pyrazole-derived amine with a 2-ethoxyethyl substituent at the pyrazole nitrogen (N1) and an ethylamine chain at the C4 position.
Properties
IUPAC Name |
2-[1-(2-ethoxyethyl)pyrazol-4-yl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3O/c1-2-13-6-5-12-8-9(3-4-10)7-11-12/h7-8H,2-6,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJVVHYDZOUKXOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C=C(C=N1)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chemical Reactions Analysis
Scientific Research Applications
In chemistry , it is studied for its reactivity and potential use as an intermediate in organic synthesis.
In biology , it could be used as a probe to study biochemical pathways involving amines and pyrazole derivatives.
In medicine , research might explore its potential as a pharmacophore in the development of new drugs.
In industry , it can serve as a precursor or intermediate for the synthesis of more complex molecules.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. For example, the amine group can participate in hydrogen bonding, and the pyrazole ring may interact with enzymes or receptors.
Molecular pathways affected can include enzymatic activities where the compound acts as an inhibitor or activator.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physical and Chemical Properties
The following table summarizes key analogs, focusing on substituent variations and their impact on physicochemical properties:
*Calculated based on molecular formula.
Key Observations:
- Substituent Polarity : The 2-ethoxyethyl group in the target compound enhances hydrophilicity compared to unsubstituted pyrazoles (e.g., Compound 3 in ) but reduces volatility relative to methoxyethyl analogs (e.g., ).
- Melting Points : Amines with aromatic heterocycles (e.g., imidazole in Compound 8) exhibit higher melting points than pyrazole derivatives, likely due to stronger intermolecular interactions .
- Synthetic Flexibility : The 2-ethoxyethyl group facilitates functionalization, as seen in kinase inhibitor intermediates (e.g., ), where pyrazole-ethylamine motifs are coupled with fluorophenyl or benzodioxolyl groups.
Biological Activity
2-[1-(2-ethoxyethyl)-1H-pyrazol-4-yl]ethan-1-amine, also known as CAS No. 1343154-70-0, is a pyrazole derivative that has garnered interest for its potential biological activities. This compound features a unique structure that may confer specific pharmacological properties, making it a candidate for various therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C₉H₁₇N₃O, with a molecular weight of 183.25 g/mol. The compound consists of a pyrazole ring substituted with an ethoxyethyl group and an ethanamine moiety, which can influence its interaction with biological targets.
Biological Activities
Research indicates that pyrazole derivatives exhibit a broad spectrum of biological activities, including:
- Antioxidant Properties : Pyrazole compounds have shown significant antioxidant activity, which is essential for combating oxidative stress in biological systems.
- Anti-diabetic Effects : Some studies have reported that pyrazole derivatives can inhibit enzymes such as α-glucosidase and α-amylase, which are critical in carbohydrate metabolism. For instance, related compounds have demonstrated IC₅₀ values indicating potent enzyme inhibition, suggesting potential utility in managing diabetes .
- Antimicrobial Activity : Pyrazole derivatives are also being explored for their antimicrobial properties. The presence of the ethoxyethyl group may enhance the compound's ability to penetrate microbial membranes, thus increasing its efficacy against various pathogens.
The mechanism of action for this compound likely involves interactions with specific molecular targets. Research suggests that such compounds may act as inhibitors or modulators of key enzymes or receptors involved in metabolic pathways. Further studies are necessary to elucidate the precise molecular interactions and pathways influenced by this compound.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure | Key Activity |
|---|---|---|
| 1-[1-(2-methoxyethyl)-1H-pyrazol-4-yl]ethan-1-amine | Structure | Antimicrobial |
| 1-[1-(2-ethoxyethyl)-1H-imidazol-4-yl]ethan-1-amine | Structure | Antioxidant |
| 1-[1-(2-ethoxyethyl)-1H-pyrazol-4-yl]propan-1-amine | Structure | Anti-diabetic |
This table illustrates that while similar compounds share certain activities, the specific substitution pattern in this compound may impart distinct biological properties.
Case Studies and Research Findings
Recent studies have focused on synthesizing and evaluating the biological activities of pyrazole derivatives. For example:
Study on Anti-diabetic Activity
In vitro evaluations demonstrated that related pyrazole derivatives exhibited significant inhibition of α-glucosidase and α-amylase, with IC₅₀ values comparable to established anti-diabetic drugs like Acarbose. This suggests potential for therapeutic application in diabetes management .
Antioxidant Activity Assessment
The antioxidant capacity was assessed using various assays (DPPH, ABTS), revealing that these compounds possess substantial radical scavenging abilities. Such properties are crucial for developing treatments aimed at oxidative stress-related diseases .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
